Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate
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Overview
Description
Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonation reactions, where the piperazine ring reacts with sulfonyl chlorides under basic conditions.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
1206121-07-4 |
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Molecular Formula |
C18H28N2O6S |
Molecular Weight |
400.5g/mol |
IUPAC Name |
ethyl 4-(2,5-diethoxy-4-methylphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O6S/c1-5-24-15-13-17(16(25-6-2)12-14(15)4)27(22,23)20-10-8-19(9-11-20)18(21)26-7-3/h12-13H,5-11H2,1-4H3 |
InChI Key |
QHZJIUFCURRJPV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C(=O)OCC |
Origin of Product |
United States |
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